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Compound of Interest

Compound Name: 2-(Aminomethyl)pyridin-3-amine

CAS No.: 144288-50-6

Cat. No.: B121225

Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

relationship between a molecule's structure and its biological activity is paramount. This guide

offers a comparative analysis of the structure-activity relationships (SAR) of aminopyridine

analogs, with a focus on derivatives closely related to the 2-(Aminomethyl)pyridin-3-amine
scaffold. While specific SAR data for the exact 2-(Aminomethyl)pyridin-3-amine core remains

limited in publicly available literature, this guide leverages data from structurally similar

aminopyridine series to provide valuable insights for the design of novel therapeutics.

This publication synthesizes findings from studies on 2-aminopyridines, 2,3-diaminopyridines,

and other related analogs, highlighting key structural modifications that influence their activity

against various biological targets, including protein kinases, nitric oxide synthases, and central

nervous system receptors. By presenting available quantitative data, experimental

methodologies, and visual representations of relevant biological pathways, this guide aims to

serve as a valuable resource for the rational design of new and potent aminopyridine-based

drug candidates.
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The biological activity of aminopyridine derivatives is highly dependent on the nature and

position of substituents on both the pyridine ring and the amino groups. The following sections

compare the observed SAR trends for different classes of aminopyridine analogs against

various therapeutic targets.

Kinase Inhibition
Aminopyridine and its fused heterocyclic analogs are privileged scaffolds in the development of

protein kinase inhibitors. The nitrogen atoms of the pyridine ring often act as crucial hydrogen

bond acceptors, anchoring the inhibitor to the hinge region of the kinase active site.

Key SAR Observations for Kinase Inhibitors:

2-Aminopyridine Core: The 2-aminopyridine moiety is a common feature in many kinase

inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region.

Modifications at the 3- and 5-positions of the pyridine ring significantly impact potency and

selectivity. For instance, in a series of CDK9/HDAC dual inhibitors, substitution at the 5-

position of a 2-aminopyridine core with a phenyl group was found to be crucial for potent

activity.[1]

Fused Ring Systems: Bicyclic systems like imidazo[1,2-a]pyridines and pyrrolo[2,3-

b]pyridines have been extensively explored as kinase inhibitors.[2] These rigid structures can

orient substituents into favorable binding pockets.

Substituents on the Amino Group: N-alkylation or N-arylation of the amino groups can

modulate potency, selectivity, and physicochemical properties. For example, in a series of

TAM family kinase inhibitors, specific substitutions on the 2-amino group of a pyridine core

were essential for activity.

Nitric Oxide Synthase (nNOS) Inhibition
2-Aminopyridine derivatives have been identified as potent and selective inhibitors of neuronal

nitric oxide synthase (nNOS), a target for various neurological disorders.

Key SAR Observations for nNOS Inhibitors:
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2-Aminopyridine Scaffold: This scaffold is crucial for anchoring the inhibitor to the active site

of nNOS.[3]

Side Chain Modifications: The length and nature of the side chain attached to the pyridine

ring play a significant role in potency and selectivity. Shortening the amino side chain of 2-

aminopyridine inhibitors has led to potent and highly permeable human nNOS inhibitors.[3]

Lipophilicity: Increasing the lipophilicity of the molecule, for instance, by incorporating

fluorine atoms, has been shown to enhance blood-brain barrier permeability.[3]

Central Nervous System (CNS) Activity
Aminopyridine analogs have shown activity against various CNS targets, including 5-HT1A

receptors, which are implicated in depression and anxiety.

Key SAR Observations for 5-HT1A Receptor Agonists:

2-Pyridinemethylamine Core: Derivatives of 2-pyridinemethylamine have been developed as

potent and selective 5-HT1A receptor agonists.[4]

Substitution on the Pyridine Ring: The combination of a 5-methyl and a 6-methylamino

substituent on the pyridine ring synergistically enhances 5-HT1A agonist properties.[4]

Side Chain Modifications: Incorporation of a fluorine atom in the side chain can improve oral

bioavailability and enhance agonist activity.[4]

Quantitative Data Summary
The following tables summarize the biological activity of representative aminopyridine analogs

from the literature.

Table 1: Kinase Inhibitory Activity of Aminopyridine Analogs
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Compound ID Target Kinase IC50 (nM) Reference

8e CDK9 88.4 [1]

HDAC1 168.9 [1]

9e FLT3 30.4 [1]

HDAC1 52.4 [1]

HDAC3 14.7 [1]

Table 2: nNOS Inhibitory Activity of 2-Aminopyridine Analogs

Compound ID Target Ki (nM)
Selectivity (vs.
eNOS/iNOS)

Reference

6-(3-(4,4-

difluoropiperidin-

1-yl)propyl)-4-

methylpyridin-2-

amine

human nNOS 48
388-fold (eNOS),

135-fold (iNOS)
[3]

rat nNOS 46 - [3]

Experimental Protocols
General Synthesis of 2-Aminopyridine Derivatives
A common method for the synthesis of substituted 2-aminopyridines involves a multi-

component reaction. For example, enaminones can be reacted with malononitrile and various

amines under solvent-free conditions to yield a variety of 2-amino-3-cyanopyridine derivatives.

The reaction mixture is typically heated to facilitate the reaction, and the products can be

purified by recrystallization.

Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is often determined using in vitro

kinase assays. A typical protocol involves incubating the kinase enzyme with the test

compound and a substrate (e.g., a peptide or protein) in the presence of ATP. The extent of
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substrate phosphorylation is then measured, often using methods like fluorescence resonance

energy transfer (FRET) or by quantifying the amount of ADP produced. The IC50 value, which

is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then

calculated.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
The inhibitory potency of compounds against nNOS can be evaluated using a hemoglobin

capture assay. This assay measures the production of nitric oxide (NO) by the enzyme. The

assay is typically performed in the presence of L-arginine (the substrate), NADPH, and other

cofactors. The NO produced oxidizes oxyhemoglobin to methemoglobin, which can be

monitored spectrophotometrically. The Ki (inhibitory constant) is then determined by measuring

the enzyme activity at various concentrations of the inhibitor.

Visualizing Biological Pathways and Workflows
Generic Kinase Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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